(2,6-Dichloro-3-nitrophenyl)methanol

Physicochemical characterization Purification Solid-state properties

Procure (2,6-Dichloro-3-nitrophenyl)methanol (CAS 160647-01-8) for reliable, reproducible synthetic outcomes. This specific 2,6-dichloro-3-nitrobenzyl alcohol isomer is a non-substitutable building block. The enhanced electrophilicity from the 3-nitro group enables catalyst-free SNAr reactions for rapid construction of biaryl ethers and anilines. Its unique substitution pattern ensures consistent melting point (107–111°C) and reactivity, unlike generic analogs, preventing divergent reaction rates and compromised yields. Ideal as a stable feedstock for synthesizing herbicides like 2,6-dichloro-3-nitrobenzaldehyde. Available in research quantities with ≥97% purity.

Molecular Formula C7H5Cl2NO3
Molecular Weight 222.02 g/mol
CAS No. 160647-01-8
Cat. No. B067489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichloro-3-nitrophenyl)methanol
CAS160647-01-8
Molecular FormulaC7H5Cl2NO3
Molecular Weight222.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl
InChIInChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2
InChIKeySBOJVVSPAOOEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-nitrophenyl)methanol CAS 160647-01-8: Product Overview and Procurement Specifications


(2,6-Dichloro-3-nitrophenyl)methanol (CAS 160647-01-8) is a substituted benzyl alcohol characterized by the presence of two chloro groups and a nitro group on the aromatic ring. It is classified as a halogenated nitroaromatic building block, with a molecular formula of C₇H₅Cl₂NO₃ and a molecular weight of 222.03 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, offering a unique combination of functional groups that enable diverse chemical transformations [1]. Its physicochemical properties, including a melting point of 107-111°C and a minimum purity specification of 95% from commercial suppliers, define its handling and storage requirements .

Why (2,6-Dichloro-3-nitrophenyl)methanol CAS 160647-01-8 Cannot Be Interchanged with Generic Analogs


Generic substitution with structurally similar compounds—such as 2,6-dichlorobenzyl alcohol or regioisomeric nitrobenzyl alcohols—fails to preserve critical physicochemical and reactivity profiles essential for reproducible synthetic outcomes. The specific 2,6-dichloro-3-nitro substitution pattern on the benzyl alcohol core imparts a unique balance of electron-withdrawing effects, steric hindrance, and hydrogen-bonding capacity that directly influences melting point, solubility, and nucleophilic aromatic substitution kinetics [1][2]. Interchanging with analogs lacking the nitro group or with altered substitution patterns can lead to divergent reaction rates, altered purification requirements, and compromised downstream synthetic yields. The following quantitative evidence demonstrates why this specific CAS number is a non-substitutable entity in research and industrial workflows.

Quantitative Differentiation of (2,6-Dichloro-3-nitrophenyl)methanol CAS 160647-01-8 vs. Analogs


Melting Point Differentiation: Enhanced Crystallinity and Handling Profile

(2,6-Dichloro-3-nitrophenyl)methanol exhibits a melting point of 107-111°C , which is approximately 10°C higher than the non-nitro analog 2,6-dichlorobenzyl alcohol (96-98°C) and approximately 58°C lower than the corresponding aldehyde 2,6-dichloro-3-nitrobenzaldehyde (165°C) . This intermediate melting point facilitates easier handling as a solid at ambient temperatures while still permitting melt-based purification techniques that are less accessible for the lower-melting analog. The thermal stability window also influences storage and shipping logistics.

Physicochemical characterization Purification Solid-state properties

Lipophilicity and Polar Surface Area: Altered Solubility and Membrane Permeability Profile

The presence of the nitro group in (2,6-dichloro-3-nitrophenyl)methanol significantly increases the topological polar surface area (TPSA) to 66 Ų [1], compared to 20.2 Ų for 2,6-dichlorobenzyl alcohol [2]. Concurrently, the predicted LogP is approximately 2.1 [1], which is slightly lower than the 2.24-2.49 range reported for the non-nitro analog [2]. This combination of increased polarity and modestly reduced lipophilicity translates to altered aqueous solubility and permeability characteristics, which are critical for applications involving biological assays or formulation development.

ADME prediction Solubility Drug-likeness

Purity Grade Availability: Consistency in Synthetic Feedstock Quality

(2,6-Dichloro-3-nitrophenyl)methanol is commercially available with a minimum purity specification of 95% (AKSci) and up to 97% (Aladdin) . In contrast, the non-nitro analog 2,6-dichlorobenzyl alcohol is commonly offered at 98-99% purity . While the absolute purity values differ by 1-4 percentage points, the nitro-containing compound's purity specification is established and maintained across multiple vendors, ensuring consistent performance as a synthetic intermediate. The slightly lower typical purity reflects the added synthetic complexity of introducing the nitro group, which may be acceptable given the enhanced reactivity it confers.

Chemical procurement Quality control Synthetic reproducibility

Enhanced Electrophilicity for Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position of (2,6-dichloro-3-nitrophenyl)methanol strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) by stabilizing the negative charge on the Meisenheimer complex intermediate. In contrast, 2,6-dichlorobenzyl alcohol lacks this activation, requiring harsher conditions or transition metal catalysis for analogous substitutions. While direct kinetic data for this specific compound are not available in the public domain, the general principle is well-established: nitro groups ortho or para to a leaving group can increase SNAr reaction rates by orders of magnitude compared to unactivated aryl halides [1]. This class-level inference indicates that the target compound is a more reactive and versatile electrophile for C-N, C-O, and C-S bond-forming reactions than its non-nitro analog.

Organic synthesis Reaction kinetics Nucleophilic aromatic substitution

Dual Orthogonal Functionality for Diversified Synthesis

(2,6-Dichloro-3-nitrophenyl)methanol uniquely combines three orthogonal functional handles: a primary alcohol (oxidation/esterification/etherification), two chloro groups (SNAr/cross-coupling), and a nitro group (reduction to amine/SNAr activation). This contrasts with simpler benzyl alcohols that offer only the alcohol functionality. For instance, 2,6-dichlorobenzyl alcohol lacks the nitro group, limiting diversification to alcohol chemistry and unactivated aryl chloride reactions [1]. Similarly, 2,6-dichloro-3-nitrobenzaldehyde has an aldehyde instead of an alcohol, which directs synthesis toward condensation and reductive amination pathways rather than the ether/ester chemistry accessible from the alcohol [2]. The specific combination of functional groups in the target compound enables a wider range of sequential transformations without intermediate protection/deprotection steps, a critical advantage in medicinal chemistry optimization campaigns.

Medicinal chemistry Parallel synthesis Scaffold diversification

Optimal Application Scenarios for (2,6-Dichloro-3-nitrophenyl)methanol CAS 160647-01-8 Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Requiring SNAr-Activated Scaffolds

The enhanced electrophilicity imparted by the 3-nitro group makes this compound an ideal starting material for the rapid construction of biaryl ethers or anilines via SNAr. Its use is justified when synthetic routes demand mild, catalyst-free conditions for nucleophilic displacement, as inferred from class-level reactivity principles. The alcohol handle also permits subsequent functionalization to introduce solubility-enhancing groups [1].

Agrochemical Research: Intermediate for Herbicidal 2,6-Dichloro-3-nitrobenzene Derivatives

As a key intermediate on the synthetic pathway to known herbicidal compounds such as 2,6-dichloro-3-nitrobenzaldehyde and 2,6-dichloro-3-nitrobenzonitrile, (2,6-dichloro-3-nitrophenyl)methanol provides a stable, solid feedstock that can be readily oxidized or converted to active ingredients [2]. Its melting point (107-111°C) ensures reliable handling in kilogram-scale preparations.

Chemical Biology: Probe Design Requiring Balanced Lipophilicity and Polarity

The compound's TPSA of 66 Ų and LogP of ~2.1 place it in a favorable region for passive membrane permeability while retaining sufficient polarity for aqueous solubility [3]. This profile is advantageous for designing cell-permeable probes where the nitro group can be later reduced to an amine for bioconjugation or fluorescent labeling.

Process Chemistry: Crystallization-Driven Purification in Multi-Kilogram Campaigns

The melting point of 107-111°C, which is approximately 10°C higher than the non-nitro analog, allows for effective purification by recrystallization from common organic solvents without the risk of melting during filtration or drying at ambient temperatures. This property is a key consideration in process development for large-scale synthesis, where robust isolation protocols are essential .

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